(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide
CAS No.: 518018-80-9
Cat. No.: VC8444917
Molecular Formula: C19H20N4O3
Molecular Weight: 352.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518018-80-9 |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 352.4 |
| IUPAC Name | 3-(benzimidazol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylpropanamide |
| Standard InChI | InChI=1S/C19H20N4O3/c1-13(11-23-12-20-15-5-3-4-6-16(15)23)19(25)22-21-10-14-7-8-17(24)18(9-14)26-2/h3-10,12-13,24H,11H2,1-2H3,(H,22,25)/b21-10+ |
| Standard InChI Key | FHOULSMWJGKZMB-UFFVCSGVSA-N |
| Isomeric SMILES | CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
| SMILES | CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
| Canonical SMILES | CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
Introduction
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide is a complex organic compound that combines elements of benzimidazole and hydrazide chemistry. This compound is of interest due to its potential biological activities and structural uniqueness. The benzimidazole moiety is known for its presence in various biologically active compounds, while the hydrazide part can contribute to diverse pharmacological properties.
Synthesis
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide typically involves condensation reactions between appropriate precursors. For example, a benzimidazole derivative can be reacted with a hydrazide to form the core structure, followed by condensation with a suitable aldehyde to introduce the benzylidene group.
Biological Activities
While specific biological activities of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide may not be extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.
| Potential Activity | Mechanism/Target |
|---|---|
| Antimicrobial | Interference with microbial enzymes or DNA |
| Antiviral | Inhibition of viral replication enzymes |
| Anticancer | Inhibition of cell proliferation pathways |
Research Findings
Research on compounds with similar structures suggests that modifications to the benzimidazole and hydrazide parts can significantly influence biological activity. For example, the presence of hydroxy and methoxy groups can enhance solubility and interaction with biological targets.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR are crucial for characterizing the structure of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide. These techniques help confirm the formation of the desired compound by identifying specific functional groups.
Pharmacological Studies
Pharmacological studies would typically involve assessing the compound's efficacy and safety in relevant biological models. This could include in vitro assays for antimicrobial or anticancer activity, followed by in vivo studies to evaluate pharmacokinetics and potential side effects.
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